molecular formula C9H8FNO4 B1523044 Ethyl 4-fluoro-2-nitrobenzoate CAS No. 1072207-10-3

Ethyl 4-fluoro-2-nitrobenzoate

Cat. No. B1523044
CAS RN: 1072207-10-3
M. Wt: 213.16 g/mol
InChI Key: MTDIULWIFTZWEF-UHFFFAOYSA-N
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Description

Ethyl 4-fluoro-2-nitrobenzoate is an organic compound with the molecular formula C9H8FNO4 and a molecular weight of 213.17 . It is a colorless to yellow liquid .


Synthesis Analysis

The synthesis of Ethyl 4-fluoro-2-nitrobenzoate can be achieved through the esterification of 4-fluoro-2-nitrobenzoic acid . A mixture of 4-fluoro-2-nitro-benzonitrile is suspended in HBr and heated at 130 °C for 6.5 hours . After cooling, water is added and the resulting precipitate is washed with water and hexane to afford the title compound .


Molecular Structure Analysis

The InChI code for Ethyl 4-fluoro-2-nitrobenzoate is 1S/C9H8FNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3 . The compound has a covalently-bonded unit count of 1, a heavy atom count of 15, and a topological polar surface area of 72.1 .


Physical And Chemical Properties Analysis

Ethyl 4-fluoro-2-nitrobenzoate is a colorless to yellow liquid . It has a molecular weight of 213.17 .

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 4-fluoro-2-nitrobenzoate is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its nitro group can undergo reduction to an amine, which can then be used to construct a wide range of pharmacologically active molecules, such as analgesics, antipyretics, and anti-inflammatory drugs .

Organic Synthesis

In organic chemistry, this compound serves as a precursor for the synthesis of complex organic molecules. It can undergo reactions such as nucleophilic substitution or be used in the preparation of benzocaine through esterification and reduction processes .

Material Science

The compound’s reactivity, particularly at the benzylic position, makes it a candidate for creating novel materials. It can be used to introduce fluoro and nitro groups into polymers, potentially altering their physical properties for specific applications .

Analytical Chemistry

Ethyl 4-fluoro-2-nitrobenzoate can be used as a standard or reagent in analytical methods. Its well-defined structure and properties allow for its use in calibrating instruments or developing new analytical techniques .

Agriculture

While direct applications in agriculture are not extensively documented, compounds like Ethyl 4-fluoro-2-nitrobenzoate can be used in the synthesis of agrochemicals. These include pesticides or herbicides where the nitro group’s reactivity is harnessed to create effective formulations .

Safety And Hazards

While specific safety and hazard information for Ethyl 4-fluoro-2-nitrobenzoate is not available, general precautions should be taken while handling it. This includes avoiding contact with skin, eyes, or clothing, avoiding dust formation, and avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

ethyl 4-fluoro-2-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-4-3-6(10)5-8(7)11(13)14/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDIULWIFTZWEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-fluoro-2-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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